molecular formula C14H15ClN2OS B7629580 N-(2,3-dihydro-1H-indol-5-yl)-5-methylthiophene-2-carboxamide;hydrochloride

N-(2,3-dihydro-1H-indol-5-yl)-5-methylthiophene-2-carboxamide;hydrochloride

Cat. No. B7629580
M. Wt: 294.8 g/mol
InChI Key: TXOIHXFARRKGQS-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-indol-5-yl)-5-methylthiophene-2-carboxamide;hydrochloride, also known as AMN082, is a selective agonist for the metabotropic glutamate receptor 7 (mGluR7). This compound has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, schizophrenia, and addiction.

Mechanism of Action

N-(2,3-dihydro-1H-indol-5-yl)-5-methylthiophene-2-carboxamide;hydrochloride exerts its effects by binding selectively to mGluR7, a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of mGluR7 leads to the inhibition of neurotransmitter release, particularly of glutamate, which is a major excitatory neurotransmitter in the brain.
Biochemical and Physiological Effects
N-(2,3-dihydro-1H-indol-5-yl)-5-methylthiophene-2-carboxamide;hydrochloride has been shown to have a number of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of neuronal excitability, and the modulation of the stress response. These effects are thought to be mediated by the activation of mGluR7 and the subsequent inhibition of glutamate release.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(2,3-dihydro-1H-indol-5-yl)-5-methylthiophene-2-carboxamide;hydrochloride in lab experiments is its high selectivity for mGluR7, which allows for the specific investigation of the role of this receptor in various neurological disorders. However, one limitation is that the compound is relatively expensive, which may limit its use in certain experiments.

Future Directions

There are several future directions for the investigation of N-(2,3-dihydro-1H-indol-5-yl)-5-methylthiophene-2-carboxamide;hydrochloride and mGluR7 in neurological disorders. One area of interest is the development of new therapeutic agents that target mGluR7, based on the anxiolytic, antidepressant, and antipsychotic effects of N-(2,3-dihydro-1H-indol-5-yl)-5-methylthiophene-2-carboxamide;hydrochloride. Another area of interest is the investigation of the role of mGluR7 in addiction, particularly in the context of opioid addiction, where it has been shown to have a potential therapeutic effect. Finally, the role of mGluR7 in neurodegenerative disorders, such as Alzheimer's disease, is an area of active investigation, with the potential for the development of new treatments based on the modulation of this receptor.

Synthesis Methods

The synthesis of N-(2,3-dihydro-1H-indol-5-yl)-5-methylthiophene-2-carboxamide;hydrochloride involves a multi-step process, starting with the reaction of 2-bromo-5-methylthiophene with 2-aminoindole to form the intermediate compound. This is then subjected to further reactions to yield the final product, N-(2,3-dihydro-1H-indol-5-yl)-5-methylthiophene-2-carboxamide;hydrochloride hydrochloride.

Scientific Research Applications

N-(2,3-dihydro-1H-indol-5-yl)-5-methylthiophene-2-carboxamide;hydrochloride has been used extensively in scientific research to investigate the role of mGluR7 in various neurological disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models, making it a promising candidate for the development of new therapeutic agents.

properties

IUPAC Name

N-(2,3-dihydro-1H-indol-5-yl)-5-methylthiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS.ClH/c1-9-2-5-13(18-9)14(17)16-11-3-4-12-10(8-11)6-7-15-12;/h2-5,8,15H,6-7H2,1H3,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOIHXFARRKGQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NC2=CC3=C(C=C2)NCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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